4,5-Dibromo-1-(propan-2-yl)-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound belonging to the triazole family. It is characterized by the presence of two bromine substituents at positions 4 and 5 of the triazole ring, along with a propan-2-yl group at position 1. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science.
The compound is classified as a triazole, specifically a 1H-1,2,3-triazole, which is a five-membered ring containing three nitrogen atoms. The synthesis and properties of various triazoles have been extensively studied, with particular focus on their reactivity and biological activities. The presence of bromine atoms enhances the compound's reactivity, making it suitable for further chemical transformations .
The synthesis of 4,5-dibromo-1-(propan-2-yl)-1H-1,2,3-triazole can be achieved through several methods:
These methods allow for high yields and the introduction of various substituents on the triazole ring, enhancing the versatility of this compound in synthetic applications.
The molecular formula for 4,5-dibromo-1-(propan-2-yl)-1H-1,2,3-triazole is . The structure consists of:
Property | Value |
---|---|
Molecular Weight | 295.96 g/mol |
IUPAC Name | 4,5-dibromo-1-(propan-2-yl)-1H-1,2,3-triazole |
InChI | InChI=1S/C7H8Br2N4/c1-4(2)11-5(3)12)10-6(8)7(11)9/h3-4H,1-2H3 |
Canonical SMILES | CC(C)N1C(=NC(=C1Br)Br)C=O |
This data indicates a complex structure that contributes to its chemical properties and reactivity.
4,5-Dibromo-1-(propan-2-yl)-1H-1,2,3-triazole undergoes various chemical reactions that are significant for its application in organic synthesis:
These reactions expand the utility of 4,5-dibromo-1-(propan-2-yl)-1H-1,2,3-triazole in synthesizing more complex molecules.
The mechanism of action for reactions involving 4,5-dibromo-1-(propan-2-yl)-1H-1,2,3-triazole typically involves:
Understanding these mechanisms is essential for predicting reactivity patterns and designing synthetic pathways.
4,5-Dibromo-1-(propan-2-yl)-1H-1,2,3-triazole exhibits several notable physical properties:
The chemical properties include:
These properties influence its handling and application in laboratory settings.
4,5-Dibromo-1-(propan-2-yl)-1H-1,2,3-triazole has several applications in scientific research:
These applications highlight the compound's versatility and importance in various fields of research.
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7